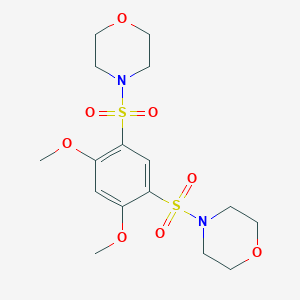![molecular formula C16H13F3O3 B275715 Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate
Übersicht
Beschreibung
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate, also known as TFMB, is a synthetic compound that belongs to the family of benzoate esters. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in the inflammatory response and tumor growth. Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it exhibits potent antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate also has some limitations. Its exact mechanism of action is not well understood, and further research is needed to fully elucidate its effects. Additionally, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate may exhibit some toxicity, and its potential side effects need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions related to Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate. One area of research is the development of new drugs based on Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate. Its potent antitumor and anti-inflammatory activities make it a promising candidate for the treatment of various diseases. Additionally, further research is needed to fully elucidate its mechanism of action and identify its molecular targets. Another area of research is the synthesis of new compounds based on Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate. Its unique structure makes it a valuable building block for the synthesis of various compounds with potential applications in materials science and organic synthesis.
Conclusion:
In conclusion, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It exhibits potent antitumor and anti-inflammatory activities and has been shown to induce apoptosis in cancer cells. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets. Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has several advantages for use in lab experiments, including its ease of synthesis and potent activities. However, its potential toxicity and side effects need to be carefully evaluated. Overall, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a promising compound with potential applications in various fields of research.
Synthesemethoden
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate can be synthesized through a multistep process involving the reaction of 4-trifluoromethylbenzyl alcohol with methyl 2-hydroxybenzoate in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a relatively simple process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate has been used as a building block for the synthesis of various compounds, including fluorescent dyes and polymers.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)13-4-2-3-5-14(13)22-10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCXMXUVHUXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213856 | |
| Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate | |
CAS RN |
1163729-48-3 | |
| Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)


![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)



